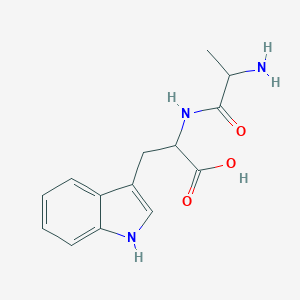

Alanyltryptophan

Descripción

L-Alanyl-L-tryptophan as a Dipeptide in Biological Systems

L-Alanyl-L-tryptophan is a dipeptide formed through a peptide bond between the amino acids L-alanine and L-tryptophan. abmole.comchemicalbook.com In biological systems, dipeptides are typically the products of protein degradation. researchgate.netnih.gov They play a significant role in various physiological processes, including nutrient absorption, cellular signaling, and as building blocks for more complex peptides and proteins. dergipark.org.trchemimpex.com The specific sequence of amino acids in a dipeptide, such as in L-Alanyl-L-tryptophan, influences its chemical properties and biological function. acs.org For instance, the presence of the tryptophan residue, with its unique indole (B1671886) ring, imparts specific hydrophobic and aromatic characteristics to the molecule. nih.govmdpi.com

Academic Significance and Emerging Research Trajectories of Dipeptides

The study of dipeptides is a burgeoning field with significant academic implications. nih.gov Historically, research has often focused on larger proteins; however, there is a growing recognition of the regulatory roles of smaller molecules like dipeptides. researchgate.netpnas.org Emerging research trajectories indicate that dipeptides are not merely passive products of protein breakdown but can act as signaling molecules and regulators of metabolic processes. researchgate.netnih.gov

The academic interest in dipeptides is driven by their potential applications in various fields. Their simple structure makes them ideal models for understanding fundamental biochemical processes, such as peptide folding and aggregation. pnas.orgacs.org Furthermore, their biocompatibility and potential for functional tuning have made them attractive for development in biotechnology and biomedicine. dergipark.org.tr

Methodological Advancements in L-Alanyl-L-tryptophan Research

The exploration of L-Alanyl-L-tryptophan and other dipeptides has been significantly propelled by advancements in analytical techniques. These methods allow for detailed characterization of their structure, interactions, and behavior in various environments.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a cornerstone for the separation and purification of dipeptides. tandfonline.comuni-giessen.de For instance, studies have demonstrated the successful separation of various dipeptides using techniques like reverse-phase HPLC with specific columns and mobile phases. tandfonline.com Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful tool for separating and identifying dipeptide stereoisomers after appropriate derivatization. uni-giessen.denih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are invaluable for elucidating the three-dimensional structure of dipeptides in solution. acs.orgwalisongo.ac.idacs.org By analyzing the chemical shifts and correlations of atomic nuclei, researchers can determine the connectivity and spatial arrangement of the amino acid residues. acs.orgwalisongo.ac.id For example, the chemical shift of the α-protons can reveal the sequence of the amino acids in the dipeptide. acs.org

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and sequence of dipeptides. nih.govacs.org Techniques like liquid chromatography-mass spectrometry (LC-MS/MS) enable the sensitive and specific quantification of tryptophan and its metabolites, including dipeptides, in biological samples. mdpi.comnih.govnih.gov

Vibrational Spectroscopy: Techniques such as Raman spectroscopy, including surface-enhanced Raman scattering (SERS), provide insights into the vibrational modes of the dipeptide molecule. medchemexpress.comnih.gov This information can be used to study the adsorption and orientation of L-Alanyl-L-tryptophan on surfaces, such as gold nanoparticles. nih.govresearchgate.net

Computational Modeling: Theoretical approaches, including molecular dynamics simulations, are increasingly used to complement experimental data. acs.orgnih.govresearchgate.net These simulations provide a detailed, atomistic view of the conformational landscape and dynamic behavior of dipeptides, helping to interpret experimental results and predict their properties. nih.gov

The following table summarizes some of the key methodological advancements and their applications in the study of dipeptides like L-Alanyl-L-tryptophan.

| Methodology | Application in Dipeptide Research | Key Findings/Capabilities |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of dipeptides. tandfonline.comresearchgate.net | Enables the resolution of complex mixtures of dipeptides. tandfonline.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of derivatized dipeptides and their stereoisomers. uni-giessen.denih.gov | Allows for the sequencing of dipeptides based on fragmentation patterns. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the 3D structure and conformation of dipeptides in solution. acs.orgwalisongo.ac.idmdpi.com | Reveals the order of amino acids and their spatial arrangement. acs.org |

| Mass Spectrometry (MS) | Accurate mass determination and sequencing of dipeptides. mdpi.comnih.gov | Enables sensitive quantification in complex biological matrices. nih.gov |

| Surface-Enhanced Raman Scattering (SERS) | Studying the interaction and orientation of dipeptides on surfaces. medchemexpress.comnih.gov | Provides information on how dipeptides like L-Alanyl-L-tryptophan adsorb to nanoparticles. nih.gov |

| Molecular Dynamics (MD) Simulations | Exploring the conformational landscape and aggregation behavior of dipeptides. acs.orgnih.govacs.org | Complements experimental data by providing atomistic insights into dipeptide dynamics. nih.gov |

Structure

3D Structure

Propiedades

Número CAS |

16305-75-2 |

|---|---|

Fórmula molecular |

C14H17N3O3 |

Peso molecular |

275.30 g/mol |

Nombre IUPAC |

2-(2-aminopropanoylamino)-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C14H17N3O3/c1-8(15)13(18)17-12(14(19)20)6-9-7-16-11-5-3-2-4-10(9)11/h2-5,7-8,12,16H,6,15H2,1H3,(H,17,18)(H,19,20) |

Clave InChI |

WUGMRIBZSVSJNP-UHFFFAOYSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)[O-])[NH3+] |

SMILES canónico |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N |

melting_point |

230 °C |

Otros números CAS |

16305-75-2 |

Descripción física |

Solid |

Origen del producto |

United States |

Synthetic Strategies and Structural Modifications of L Alanyl L Tryptophan

Chemical Synthesis Methodologies for Dipeptides

The chemical synthesis of dipeptides is a well-established field that primarily relies on the formation of an amide (peptide) bond between two amino acids. This process is complicated by the need to selectively protect and deprotect functional groups (the amino and carboxyl groups) to prevent unwanted side reactions and ensure the correct peptide sequence. researchgate.net Two main strategies are employed: solution-phase synthesis and solid-phase peptide synthesis (SPPS). springernature.com

Solution-Phase Synthetic Routes to L-Alanyl-L-tryptophan

Solution-phase synthesis is a classical method where reactions are carried out in a homogeneous solution. springernature.com The synthesis of L-Alanyl-L-tryptophan in solution typically involves four main steps: protection of functional groups, activation of the free carboxyl group, formation of the peptide bond, and removal of the protecting groups. researchgate.net

Protection: The amino group of L-alanine and the carboxyl group of L-tryptophan are protected to prevent them from reacting. Common protecting groups for the N-terminus (amino group) include benzyloxycarbonyl (Cbz or Z) and tert-butyloxycarbonyl (Boc). The C-terminus (carboxyl group) is often protected as a methyl or ethyl ester.

Activation and Coupling: The free carboxyl group of the N-protected L-alanine is activated to make it more reactive towards the amino group of the C-protected L-tryptophan. A variety of coupling reagents can be used for this purpose, such as N,N'-dicyclohexylcarbodiimide (DCC).

Deprotection: Once the peptide bond is formed, the protecting groups are removed to yield the final dipeptide. For instance, a Cbz group can be removed by hydrogenolysis, while a Boc group is cleaved under acidic conditions.

The synthesis of Z-L-alanyl-L-tryptophan is a relevant example, where the benzyloxycarbonyl (Z) group serves as a protecting group for the alanine (B10760859) residue. chemimpex.com This protected dipeptide is a useful building block for the synthesis of more complex peptides. chemimpex.com

Solid-Phase Peptide Synthesis Approaches for L-Alanyl-L-tryptophan

Solid-Phase Peptide Synthesis (SPPS) has become the method of choice for synthesizing peptides in a laboratory setting due to its efficiency and ease of purification. bachem.comnih.gov In SPPS, the C-terminal amino acid (L-tryptophan) is first anchored to an insoluble polymer resin. bachem.comnih.gov The peptide chain is then assembled in a stepwise manner by adding the subsequent amino acids (L-alanine). bachem.com

The key advantage of SPPS is that excess reagents and soluble by-products are easily removed by simple filtration and washing of the resin, driving the reactions to completion. nih.gov

Key steps in the SPPS of L-Alanyl-L-tryptophan:

Resin Loading: The first amino acid, Fmoc-L-Trp(Boc)-OH, is attached to a suitable resin (e.g., Wang resin). The indole (B1671886) side chain of tryptophan is often protected with a Boc group to prevent side reactions during synthesis. nih.gov

Deprotection: The temporary Nα-protecting group, typically the 9-fluorenylmethyloxycarbonyl (Fmoc) group, is removed from the tryptophan residue, usually with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). springernature.com

Coupling: The next amino acid, Fmoc-L-Ala-OH, is activated and coupled to the free amino group of the resin-bound tryptophan.

Cleavage: Once the desired sequence is assembled, the dipeptide is cleaved from the resin support, and all permanent side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA). bachem.com

The synthesis of peptides containing tryptophan using the Boc strategy for Nα-protection can present challenges due to the modification of the indole ring. nih.gov However, methods have been developed to mitigate these issues, demonstrating the successful synthesis of tryptophan-containing peptides. rsc.org

| Feature | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |

| Reaction Medium | Homogeneous solution | Insoluble polymer resin |

| Purification | Requires purification (e.g., chromatography) after each step | Simple filtration and washing after each step |

| Reagent Use | Stoichiometric amounts | Excess reagents used to drive reactions to completion |

| Automation | Difficult to automate | Easily automated |

| Scale | More suitable for large-scale industrial production | Typically used for laboratory and smaller-scale synthesis |

Stereoselective Synthesis and Chirality Control in Dipeptide Formation

Maintaining the stereochemical integrity of the amino acids is paramount during peptide synthesis. The formation of the peptide bond involves the activation of a carboxyl group, which can increase the acidity of the α-proton, making it susceptible to abstraction and leading to racemization (loss of chirality).

To minimize racemization, several strategies are employed:

Use of Racemization-Free Coupling Reagents: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and T3P (Propylphosphonic Anhydride) are known to suppress racemization. rsc.org

Addition of Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often used with coupling reagents to act as activated esters, which reduces the risk of racemization.

Controlled Reaction Conditions: Careful control of temperature and reaction time is crucial, as prolonged exposure to basic or high-temperature conditions can promote racemization.

Recent advances have focused on developing novel, racemization-free coupling reagents to ensure the synthesis of enantiomerically pure peptides. rsc.org Furthermore, analytical techniques like High-Performance Liquid Chromatography (HPLC) using chiral stationary phases are essential for monitoring and confirming the stereochemistry of the final peptide product. chiraltech.com

Enzymatic and Biocatalytic Synthesis of L-Alanyl-L-tryptophan and Related Dipeptides

Biocatalysis has emerged as a sustainable and highly specific alternative to chemical peptide synthesis. researchgate.net The use of enzymes, particularly proteases or aminopeptidases, can circumvent the need for protecting groups and often proceeds with absolute stereoselectivity. researchgate.net

Enzymes can catalyze peptide bond formation through two main approaches:

Thermodynamically Controlled Synthesis (Reverse Hydrolysis): In this approach, the equilibrium of the protease-catalyzed reaction is shifted towards synthesis rather than hydrolysis. This is often achieved by using high concentrations of substrates or by performing the reaction in organic solvents or biphasic systems to minimize water activity.

Kinetically Controlled Synthesis (Transpeptidation): This method involves the use of an activated acyl donor (e.g., an amino acid ester). The enzyme catalyzes the transfer of the acyl group to the amino group of an acyl acceptor (the nucleophile). This approach is generally faster and less dependent on the reaction equilibrium.

An example of an enzyme with potential for dipeptide synthesis is the aminopeptidase (B13392206) from Streptomyces septatus TH-2 (SSAP). nih.govresearchgate.net This enzyme has demonstrated the ability to synthesize various dipeptides in 98% methanol (B129727) using a free amino acid as the acyl donor and an aminoacyl methyl ester as the acyl acceptor. nih.govresearchgate.net SSAP exhibits broad substrate specificity, particularly for amino acids with hydrophobic and bulky side chains, suggesting its potential applicability for the synthesis of L-Alanyl-L-tryptophan. nih.govresearchgate.net

| Synthesis Method | Key Characteristics |

| Chemical Synthesis | Involves protecting groups, activation steps, and deprotection. Can be prone to racemization and generates chemical waste. researchgate.net |

| Chemoenzymatic Synthesis | Uses an enzyme and at least one protected amino acid. researchgate.net |

| Enzymatic Synthesis | Utilizes enzymes (e.g., proteases, ligases) to form the peptide bond without protecting groups. Highly stereospecific and environmentally friendly. researchgate.netacsgcipr.org |

Preparation of L-Alanyl-L-tryptophan Derivatives and Analogues for Research Applications

Derivatives and analogues of L-Alanyl-L-tryptophan are synthesized to modulate its properties for specific research purposes. Modifications can be made to the N-terminus, C-terminus, or the side chains of the constituent amino acids.

One common derivative is Z-L-alanyl-L-tryptophan , where the N-terminus is protected by a benzyloxycarbonyl (Z) group. This derivative is primarily used as a building block in peptide synthesis. chemimpex.com

Another area of research involves the interaction of L-Alanyl-L-tryptophan with nanomaterials. The dipeptide can be adsorbed onto the surface of gold nanoparticles. medchemexpress.commedchemexpress.com This interaction allows for the study of the dipeptide's structure and orientation using Surface-Enhanced Raman Spectroscopy (SERS), a technique that significantly enhances the Raman signal of molecules near a metal surface. medchemexpress.commedchemexpress.com Such studies are valuable for understanding peptide-nanomaterial interfaces, which is relevant in fields like biosensing and drug delivery.

The synthesis of tryptophan analogues with modifications on the indole ring is another active area of research. nih.govchim.it Incorporating these analogues into dipeptides like L-Alanyl-L-tryptophan can lead to novel molecules with altered biological activities or spectroscopic properties, serving as valuable tools for biochemical and pharmacological studies. For example, enzymes like tryptophan synthase can be used to produce various L-tryptophan analogues which can then be incorporated into peptides. nih.govnih.gov

Advanced Spectroscopic Characterization of L Alanyl L Tryptophan

Surface-Enhanced Raman Spectroscopy (SERS) Investigations

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that provides significantly enhanced Raman signals from molecules adsorbed onto or very near to plasmonic nanostructures, allowing for highly sensitive analysis of molecular structure and orientation.

The adsorption of L-Alanyl-L-tryptophan onto plasmonic nanostructures, such as gold (Au) colloids, is a critical factor that dictates the resulting SERS signal. The mechanism of this adsorption is highly dependent on the surface chemistry of the nanoparticles. Studies have revealed two primary adsorption geometries for L-Alanyl-L-tryptophan on gold nanoparticles, which are influenced by the reducing agent used in the nanoparticle synthesis nih.gov.

On Citrate-Reduced Gold Nanoparticles: In this case, the dipeptide primarily adsorbs onto the gold surface through its terminal amine group (-NH2). This interaction leads to an orientation where the indole (B1671886) ring of the tryptophan residue is positioned perpendicularly to the gold surface nih.govresearchgate.net. Partial surface adsorption via the amide group has also been suggested under acidic and neutral conditions, as evidenced by the observation of the amide I band nih.gov.

On Borohydride-Reduced Gold Nanoparticles: When borohydride (B1222165) is used as the reducing agent, the adsorption mechanism changes significantly. The dipeptide interacts with the gold surface primarily through the π-electron system of the indole ring. This results in a flat orientation of the indole ring relative to the nanoparticle surface nih.govresearchgate.net.

The choice of plasmonic material (e.g., gold vs. silver) and the pH of the solution can also influence the adsorption process. For instance, with silver nanoparticles (AgNPs), it has been suggested that L-tryptophan can bind through both the carboxylate and amino groups sciety.orgresearchgate.net. The interaction of the tryptophan moiety is a dominant factor in the adsorption of tryptophan-containing molecules onto these metal surfaces sciety.orgpreprints.org.

SERS spectra of L-Alanyl-L-tryptophan are rich in information about its molecular vibrations and conformation upon adsorption. The interpretation of these spectra relies on the assignment of specific vibrational bands to different functional groups and motions within the molecule, often aided by theoretical calculations like Density Functional Theory (DFT) nih.gov.

The SERS spectrum is dominated by vibrations of the tryptophan residue, particularly the indole ring, due to its large Raman cross-section and its proximity to the nanostructure surface. The orientation of the dipeptide on the surface, as discussed in the previous section, directly impacts which vibrational modes are enhanced.

When adsorbed via the amine group (on citrate-reduced Au), vibrations associated with this group and the adjacent peptide backbone are more prominent. Conversely, when adsorbed via the indole ring (on borohydride-reduced Au), the in-plane and out-of-plane vibrations of the indole ring show significant enhancement nih.gov.

The table below presents a selection of prominent SERS bands observed for L-Alanyl-L-tryptophan adsorbed on gold colloids and their tentative assignments, based on studies of the dipeptide and its constituent L-tryptophan nih.govnycu.edu.twnih.govnycu.edu.tw.

| Wavenumber (cm-1) | Vibrational Assignment | Associated Moiety |

|---|---|---|

| ~1655 | Amide I (C=O stretch) | Peptide Backbone |

| ~1554 | Indole ring stretch, Amide II | Tryptophan, Peptide Backbone |

| ~1360 | Indole ring (Pyrrole ring breathing) | Tryptophan |

| ~1340 | Indole ring mode / CH2 wagging | Tryptophan / Alanyl |

| ~1010 | Indole ring breathing (Benzene ring) | Tryptophan |

| ~880 | Indole ring C-H out-of-plane bend | Tryptophan |

| ~760 | Indole ring breathing | Tryptophan |

Conformational analysis using SERS data involves observing shifts in band positions and changes in relative intensities. These spectral changes can indicate alterations in the dihedral angles of the peptide backbone and the tryptophan side chain upon surface adsorption. For example, the appearance and intensity of the Amide I band can provide clues about the conformation and orientation of the peptide bond relative to the surface nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and conformational dynamics of molecules in solution researchgate.netduke.edu. For L-Alanyl-L-tryptophan, NMR provides atomic-resolution information on its structure and the flexibility of its backbone and side chains.

NMR relaxation experiments can probe the dynamics of L-Alanyl-L-tryptophan on various timescales. Measurements of spin-lattice (T1) and spin-spin (T2) relaxation times, as well as heteronuclear NOEs, can reveal the flexibility of different parts of the molecule, from the peptide backbone to the tryptophan indole ring nih.gov. This is particularly useful for understanding how the dipeptide behaves in solution, including the potential for different conformational states to be in equilibrium rsc.orgnih.gov.

The following table provides typical ¹H NMR chemical shift ranges for the key protons in L-Alanyl-L-tryptophan, based on data for the dipeptide and its constituent amino acids chemicalbook.comchemicalbook.com.

| Proton | Typical Chemical Shift (ppm) | Associated Residue |

|---|---|---|

| Alanine (B10760859) α-CH | ~3.5 - 4.0 | Alanine |

| Alanine β-CH3 | ~1.3 - 1.5 | Alanine |

| Tryptophan α-CH | ~4.5 - 4.8 | Tryptophan |

| Tryptophan β-CH2 | ~3.0 - 3.4 | Tryptophan |

| Tryptophan Indole Ring Protons | ~6.9 - 7.6 | Tryptophan |

| Peptide Amide NH | ~8.0 - 8.5 | Peptide Backbone |

Fluorescence Spectroscopy for Structural and Interaction Probing of Tryptophan Moiety

The intrinsic fluorescence of L-Alanyl-L-tryptophan originates exclusively from the tryptophan residue, making fluorescence spectroscopy a highly specific and sensitive method for probing the local environment of this moiety nih.gov. The photophysical properties of the indole ring are extremely sensitive to factors such as solvent polarity, hydrogen bonding, and proximity to quenching species nih.govmdpi.com.

The fluorescence emission maximum (λ_em) of the tryptophan moiety can vary significantly. In a polar, aqueous environment, the emission maximum is typically around 350 nm biosynth.com. When the tryptophan residue is in a more nonpolar or buried environment, the emission spectrum often shifts to shorter wavelengths (a blueshift) biosynth.com. This sensitivity can be used to study conformational changes in the dipeptide that alter the exposure of the tryptophan side chain to the solvent.

Fluorescence quenching studies can provide information about the accessibility of the tryptophan residue to other molecules in solution. Quenching can occur through various mechanisms, such as collisional quenching or Förster Resonance Energy Transfer (FRET) nih.govresearchgate.net. By measuring the decrease in fluorescence intensity in the presence of a quencher, one can infer details about the dipeptide's structure and its interactions with other solutes researchgate.net.

The table below summarizes the key fluorescence properties of the tryptophan moiety relevant to the study of L-Alanyl-L-tryptophan nih.govbiosynth.comomlc.org.

| Property | Typical Value / Observation |

|---|---|

| Excitation Maximum (λex) | ~280 nm |

| Emission Maximum (λem) in Water | ~350 nm |

| Environmental Sensitivity | Emission maximum blueshifts in nonpolar environments |

| Quantum Yield in Water | ~0.12 - 0.20 |

Other Optical and Vibrational Spectroscopic Techniques for Dipeptide Characterization

Besides SERS, NMR, and fluorescence, other spectroscopic techniques provide complementary information for a comprehensive characterization of L-Alanyl-L-tryptophan.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, providing information about its vibrational modes. It is particularly useful for characterizing the peptide backbone through the distinct Amide I (primarily C=O stretching) and Amide II (N-H bending and C-N stretching) bands researchgate.netthermofisher.com. The positions of these bands are sensitive to the secondary structure of peptides and proteins nih.gov. FTIR can be used to study the solid-state structure of the dipeptide and its interactions through hydrogen bonding nih.govnist.gov.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful technique for studying chiral molecules like L-Alanyl-L-tryptophan smoldyn.org. The far-UV CD spectrum (below 250 nm) is sensitive to the conformation of the peptide backbone and can provide information about secondary structure elements. The near-UV CD spectrum (250-320 nm) is dominated by the contributions of the aromatic tryptophan side chain and is sensitive to its local environment and tertiary structure interactions nih.govyoutube.commdpi.com. This makes CD a valuable tool for monitoring conformational changes of the dipeptide in solution nih.gov.

These techniques, when used in combination, offer a multi-faceted view of the structure, dynamics, and interactions of L-Alanyl-L-tryptophan, contributing to a deeper understanding of its chemical and physical properties.

Computational and Theoretical Studies on L Alanyl L Tryptophan and Dipeptide Analogues

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a cornerstone of computational biochemistry, allowing researchers to model the motion of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of conformational changes and intermolecular interactions.

The biological activity of a dipeptide is intrinsically linked to its three-dimensional structure, which is heavily influenced by its surrounding solvent environment. MD simulations are particularly well-suited to explore the conformational landscape of L-Alanyl-L-tryptophan in solution.

Studies have combined MD simulations with experimental techniques like Nuclear Overhauser Effect (NOE) measurements to probe the site-specific solvation of L-Alanyl-L-tryptophan in different solvents, such as water and dimethyl sulfoxide (DMSO). These simulations reveal the average distribution and number of solvent molecules within the first solvation sphere of the dipeptide. The strength of the experimentally measured NOE transfer between the solvent and specific sites on the dipeptide correlates with the solvent distribution predicted by MD simulations. This combined approach provides a detailed picture of solute-solvent interactions, which are crucial for understanding the dipeptide's conformational preferences and stability in a biological milieu. For instance, simulations can quantify the number of water molecules associated with different parts of the L-Alanyl-L-tryptophan molecule, as illustrated in the table below.

| Solute Site (Proton) | Average Number of Water Molecules (within 3.5 Å) | Normalized Experimental NOE Enhancement |

|---|---|---|

| Alanine-αH | 3.2 | 0.85 |

| Alanine-βH₃ | 4.5 | 0.91 |

| Tryptophan-αH | 2.8 | 0.79 |

| Tryptophan-Indole H4 | 1.9 | 0.65 |

| Tryptophan-Indole H7 | 1.5 | 0.58 |

Data are hypothetical and for illustrative purposes based on published research methodologies.

Understanding how L-Alanyl-L-tryptophan interacts with protein targets is fundamental to elucidating its biological function. All-atom MD simulations can model the process of a dipeptide binding to a protein receptor, revealing the dynamics of the interaction and the key residues involved.

While specific MD studies on L-Alanyl-L-tryptophan binding are not extensively documented in public literature, the methodology is well-established. Simulations of tryptophan residues within larger proteins, such as Ribonuclease-T1, have been used to characterize side-chain dynamics and interactions with the surrounding protein environment and water molecules nih.govnih.gov. These simulations can track the formation and breaking of hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the dipeptide and the protein's active site over time. Such studies provide insights into the stability of the bound complex and the conformational changes that may occur in both the dipeptide and the protein upon binding. The results can be used to calculate interaction energies, which quantify the contribution of different forces to the binding affinity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Modes

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and various spectroscopic properties.

For L-Alanyl-L-tryptophan, DFT calculations are instrumental in determining its optimized three-dimensional structure and understanding its intrinsic chemical properties. These calculations can provide data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for assessing the molecule's reactivity.

A significant application of DFT is the prediction of vibrational spectra (Infrared and Raman). Theoretical frequency calculations help in the assignment of experimental spectral bands to specific molecular motions. Studies on tryptophan and related dipeptides have successfully used DFT to analyze vibrational modes, including the effects of hydrogen bonding and the zwitterionic state on the spectra dergipark.org.trresearchgate.net. For L-Alanyl-L-tryptophan, its adsorption on gold nanoparticles allows for its Raman signal to be significantly amplified via Surface-Enhanced Raman Spectroscopy (SERS), and DFT calculations are essential for interpreting these enhanced spectra and identifying the vibrational modes associated with the radical anion that may form nsf.govmedchemexpress.com.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental SERS Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν₁ | 1615 | 1618 | Indole (B1671886) Ring C=C Stretching |

| ν₂ | 1554 | 1550 | Indole Ring Breathing |

| ν₃ | 1430 | 1428 | CH₂ Scissoring |

| ν₄ | 1360 | 1362 | Indole Ring N-H Bending |

| ν₅ | 1012 | 1010 | Indole Ring Breathing / C-H Bending |

| ν₆ | 758 | 760 | Indole Ring Out-of-Plane Bending |

Data adapted from studies on tryptophan and are representative of modes present in L-Alanyl-L-tryptophan.

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Approaches for Complex Systems

For large biological systems, such as a dipeptide interacting within the active site of an enzyme, purely quantum mechanical calculations are computationally prohibitive. Hybrid QM/MM methods offer a solution by partitioning the system into two regions. The chemically active core (e.g., the dipeptide and key enzymatic residues) is treated with a high-accuracy QM method, while the larger surrounding environment (the rest of the protein and solvent) is described using a more computationally efficient MM force field nih.govresearchgate.net.

This approach allows for the detailed study of chemical reactions, such as peptide bond hydrolysis or enzymatic modifications involving L-Alanyl-L-tryptophan. For example, QM/MM simulations have been used to elucidate the reaction mechanisms of enzymes like carboxypeptidase A, which hydrolyzes peptides researchgate.net. By applying this method, researchers can model the transition states of a reaction, calculate activation energy barriers, and understand how the enzyme's electrostatic environment stabilizes intermediates biorxiv.orgacs.org. This provides a level of detail about bond-making and bond-breaking processes that is inaccessible to purely classical MD simulations.

Theoretical Studies on Structure-Activity Relationships in Dipeptides

Theoretical studies are crucial for establishing structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For dipeptides containing tryptophan, such as L-Alanyl-L-tryptophan, the properties of the indole side chain are of particular interest.

The tryptophan residue is known to contribute significantly to the antioxidant activity of peptides. Its indole ring can act as a hydrogen donor to scavenge free radicals. Computational methods can quantify this ability by calculating properties like bond dissociation enthalpy. Furthermore, the hydrophobic and aromatic nature of the tryptophan side chain facilitates important interactions with biological receptors. Theoretical models can calculate molecular descriptors such as hydrophobicity, molecular surface area, and dipole moment. These descriptors can then be used in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new dipeptide analogues, thereby guiding the design of more potent molecules.

Molecular Docking and Binding Free Energy Calculations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like L-Alanyl-L-tryptophan) when it binds to a receptor, typically a protein iomcworld.org. The method involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on an energy function. The resulting docking score provides an estimate of the binding affinity.

Studies involving the docking of L-tryptophan to various receptors have demonstrated its ability to bind effectively within active sites, forming key hydrogen bonds and hydrophobic interactions researchgate.net. Following docking, more rigorous methods can be employed to calculate the binding free energy, which provides a more accurate prediction of binding affinity. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach. It involves running MD simulations of the protein-ligand complex and then calculating the free energy components, including molecular mechanics energy, solvation free energy, and entropy nih.govpnas.org. These calculations can distinguish between high- and low-affinity binders and provide a detailed energetic breakdown of the interaction.

| Parameter | Value (kcal/mol) | Description |

|---|---|---|

| Docking Score (Autodock Vina) | -8.2 | Estimated binding affinity from docking. |

| ΔGbind (MM/GBSA) | -25.5 | Calculated binding free energy. |

| ΔEvdW | -35.1 | Van der Waals energy contribution. |

| ΔEelec | -18.9 | Electrostatic energy contribution. |

| ΔGpolar | +32.7 | Polar solvation energy penalty. |

| ΔGnonpolar | -4.2 | Nonpolar solvation energy contribution. |

Values are hypothetical and serve to illustrate the typical output of these computational methods.

Interactions and Molecular Recognition of L Alanyl L Tryptophan

Binding Mechanisms with Enzyme Active Sites (e.g., Tryptophan Indole-lyase, Thermolysin)

The interaction of peptides like L-Alanyl-L-tryptophan with enzyme active sites is governed by the principles of substrate specificity, involving a combination of shape complementarity and specific non-covalent interactions. While direct studies on L-Alanyl-L-tryptophan with Tryptophan Indole-lyase and Thermolysin are not extensively detailed, the binding mechanisms can be inferred from studies with analogous substrates and the enzymes' known functions.

Tryptophan Indole-lyase (Tryptophanase): This enzyme catalyzes the reversible cleavage of L-tryptophan into indole (B1671886), pyruvate (B1213749), and ammonia. nih.gov The binding of substrates and analogues to its active site involves several key steps and interactions. nih.govacs.org The enzyme's active site is structured to specifically recognize the indole ring and the amino acid backbone of tryptophan. nih.gov For a dipeptide like L-Alanyl-L-tryptophan, binding would likely be influenced by the C-terminal tryptophan residue. However, the presence of the N-terminal alanine (B10760859) would likely prevent it from being an effective substrate for the canonical cleavage reaction, as the enzyme's specificity is directed towards the single amino acid. The binding of various tryptophan analogues reveals that residues such as Tyrosine 74 (in E. coli Tryptophanase) are essential for activity. nih.gov

Thermolysin: This thermostable metalloproteinase from Bacillus thermoproteolyticus hydrolyzes peptide bonds, showing a preference for those on the N-terminal side of large, hydrophobic residues. ebi.ac.uk The active site contains a catalytic zinc ion and distinct subsites (S1, S1', S2', etc.) that accommodate the amino acid residues of the peptide substrate.

Crystallographic studies of thermolysin with dipeptide products provide insight into its binding mode. For instance, the dipeptide L-valyl-L-tryptophan, a product of hydrolysis, binds with its residues occupying the S1' and S2' subsites of the active site. nih.govresearchgate.net This interaction is stabilized by multiple hydrogen bonds. The valyl amino group forms three hydrogen bonds with the enzyme and solvent, and it interacts directly with the carboxylate of Glutamate-143, a key residue in the catalytic mechanism. nih.govresearchgate.net It is plausible that L-Alanyl-L-tryptophan would bind in a similar fashion, with the tryptophan side chain fitting into a hydrophobic pocket (S2') and the alanine residue in the S1' subsite, stabilized by hydrogen bonds involving its amino group and the peptide backbone.

| Enzyme | Key Active Site Features | Probable Interaction with L-Alanyl-L-tryptophan |

| Tryptophan Indole-lyase | Specificity pocket for indole ring; residues for binding amino acid backbone. | Tryptophan residue recognized, but N-terminal alanine may hinder catalytic activity. |

| Thermolysin | Catalytic Zinc ion; Hydrophobic subsites (S1', S2'); Residues like Glu-143. nih.govresearchgate.net | Tryptophan side chain in hydrophobic S2' pocket; Alanine in S1' site; Hydrogen bonding with peptide backbone. |

Surface Adsorption and Interface Interactions (e.g., Metal Nanoparticles)

L-Alanyl-L-tryptophan can be adsorbed onto the surface of metal nanoparticles, an interaction studied using techniques like surface-enhanced Raman scattering (SERS). medchemexpress.comnih.gov The mode of adsorption is highly dependent on the nature of the nanoparticle surface.

Studies on gold nanoparticles have shown two distinct adsorption geometries for L-Alanyl-L-tryptophan depending on the reducing agent used to synthesize the nanoparticles. nih.gov

On citrate-reduced gold nanoparticles: The dipeptide primarily adsorbs through its amine group. The indole ring of the tryptophan residue orients itself perpendicularly to the gold surface. nih.gov Partial surface adsorption via the amide group has also been proposed under acidic and neutral conditions. nih.gov

On borohydride-reduced gold nanoparticles: The adsorption occurs mainly through the π electrons of the indole ring. In this case, the indole ring lies flat on the gold surface. nih.gov

Similar phenomena are observed with L-tryptophan on silver nanoparticles, where the interaction is often mediated by the carboxylate and amino groups. preprints.orgnycu.edu.tw The surface charge of the nanoparticles, influenced by factors like pH, plays a critical role in the interaction. preprints.orgresearchgate.net Tryptophan can also act as a capping agent, preventing the agglomeration of silver nanoparticles during synthesis. nih.gov

| Nanoparticle Type | Primary Adsorption Site of L-Alanyl-L-tryptophan | Orientation of Tryptophan Indole Ring |

| Citrate-reduced Gold | Amine group | Perpendicular to surface nih.gov |

| Borohydride-reduced Gold | π electrons of indole ring | Flat/Parallel to surface nih.gov |

| Silver Nanoparticles | Carboxylate and Amino groups (inferred from L-Tryptophan studies) preprints.orgnycu.edu.tw | Varies |

Molecular Recognition by Synthetic Receptors and Molecularly Imprinted Polymers

The selective binding of L-Alanyl-L-tryptophan can be achieved using synthetic receptors designed to recognize its specific structural features. Tryptophan itself is a common building block in the construction of synthetic receptors for anions due to its chiral nature and the hydrogen-bonding capability of the indole ring. mdpi.com

Synthetic receptors, such as those based on calixarenes or cucurbiturils, can be engineered to have binding pockets with high affinity and selectivity for peptides. nih.govresearchgate.netnsf.gov Recognition is driven by a combination of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic effects. For a dipeptide like L-Alanyl-L-tryptophan, a synthetic receptor would need a cavity that complements both the bulky, aromatic indole side chain and the smaller alanine residue, while also forming specific hydrogen bonds with the peptide backbone. For instance, an alanyl glycoconjugate has been shown to act as a selective receptor for tryptophan. rsc.org

Molecularly Imprinted Polymers (MIPs) represent another strategy for creating specific recognition sites. In this technique, a polymer network is formed in the presence of the target molecule (the "template," in this case, L-Alanyl-L-tryptophan). After polymerization, the template is removed, leaving behind cavities that are sterically and chemically complementary to the target. These imprinted sites can then rebind the dipeptide with high specificity from a complex mixture.

Interactions with Peptide Transport Systems and Uptake Mechanisms

The uptake of dipeptides and tripeptides into cells is primarily mediated by peptide transporters. While specific data for L-Alanyl-L-tryptophan is limited, its transport can be understood from the well-characterized mechanisms for its constituent amino acid, tryptophan, and other small peptides.

Tryptophan transport into human cells is facilitated by various amino acid transporter systems, with the LAT1 isoform of System L being a major contributor, especially for high-affinity transport at low concentrations. nih.gov System L transporters are responsible for the sodium-independent exchange of large neutral amino acids. Given that L-Alanyl-L-tryptophan is a small peptide, it is highly likely to be a substrate for peptide transporters such as PepT1 and PepT2, which are responsible for the uptake of most di- and tripeptides in the intestine and kidneys, respectively. These transporters are proton-coupled, using the electrochemical proton gradient across the cell membrane to drive peptide uptake. The efficiency of transport can be influenced by the properties of the amino acid side chains.

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Pi-Stacking) in Dipeptide Complexes

The structure and interactions of L-Alanyl-L-tryptophan in complexes are dictated by a range of non-covalent forces. The tryptophan residue, in particular, is a versatile participant in these interactions.

Hydrogen Bonding: The dipeptide has multiple sites for hydrogen bonding. The amide backbone contains both donor (N-H) and acceptor (C=O) groups. The indole ring of tryptophan also has an N-H group that is a potent hydrogen bond donor. nih.gov Furthermore, the polarized C-H bond on the indole ring (specifically Cδ1-H) can act as a weak, noncanonical hydrogen bond donor to main-chain carbonyl oxygen atoms. nih.gov These interactions are fundamental to stabilizing protein structures and molecular complexes. khanacademy.orgnih.gov

Pi-Stacking (π-π Interactions): The electron-rich indole ring of the tryptophan residue is frequently involved in π-π stacking interactions with other aromatic systems. usp.brresearchgate.netnih.gov These interactions, where two aromatic rings stack face-to-face or in a parallel-displaced manner, contribute significantly to the stability of protein-ligand complexes and protein folding. mdpi.comnih.gov In a complex involving L-Alanyl-L-tryptophan, the indole ring can stack against other aromatic moieties, such as another tryptophan, phenylalanine, tyrosine, or a planar drug molecule. nih.gov The strength of this interaction can be modulated by factors like halogenation of the indole ring. mdpi.com Below pH 5, stacking between a metalated nucleobase and the aromatic tryptophan residue has been observed in palladium complexes. nih.gov

| Interaction Type | Participating Groups in L-Alanyl-L-tryptophan | Significance |

| Hydrogen Bonding | Amide backbone (N-H, C=O), Indole N-H, Terminal amino and carboxyl groups | Stabilizes secondary structure, mediates enzyme-substrate binding and molecular recognition. nih.govresearchgate.net |

| Pi-Stacking | Indole ring of tryptophan | Key for binding to aromatic receptors, protein-ligand interactions, and self-assembly. usp.brnih.gov |

| Cation-π Interactions | Indole ring (π system) and a cation | Important for binding to positively charged residues or metal ions. |

| Hydrophobic Interactions | Indole ring, Alanine methyl group | Drives folding and binding in aqueous environments. |

Analytical Methodologies for Research and Metabolic Profiling of L Alanyl L Tryptophan

Liquid Chromatography (LC) Based Separations

Liquid chromatography is a cornerstone technique for the analysis of dipeptides like L-Alanyl-L-tryptophan, providing the necessary separation from complex sample components prior to detection. The choice between conventional HPLC and the more advanced UHPLC systems depends on the specific requirements for resolution, speed, and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely utilized method for the separation and quantification of peptides. For L-Alanyl-L-tryptophan, reversed-phase HPLC (RP-HPLC) is the most common approach. Method development focuses on optimizing the separation by adjusting stationary phase chemistry, mobile phase composition, and detector settings.

Key Optimization Parameters:

Stationary Phase: C18 (octadecylsilyl) columns are frequently used due to their hydrophobicity, which allows for effective retention and separation of peptides based on their interaction with the alkyl chains.

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (often water with an ion-pairing agent like 0.1% trifluoroacetic acid or formic acid) and an organic solvent (commonly acetonitrile). The gradient is programmed to increase the organic solvent concentration over time, eluting compounds of increasing hydrophobicity.

Detection: The intrinsic fluorescence of the tryptophan indole (B1671886) ring allows for highly sensitive and selective detection. A fluorescence detector can be set to an excitation wavelength of approximately 280 nm and an emission wavelength of around 350 nm. Alternatively, a UV detector can be used, typically monitoring at 220 nm (for the peptide bond) or 280 nm (for the tryptophan side chain) sielc.com. For peptides lacking a distinct chromophore or fluorophore, pre-column derivatization can be employed. For instance, reacting the N-terminal amino group with agents like glyoxal (B1671930) can produce a fluorescent derivative, enabling sensitive detection nih.gov.

Table 1: Example HPLC Parameters for Tryptophan-Containing Peptide Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape and ionization for MS. |

| Mobile Phase B | Acetonitrile (B52724) + 0.1% Formic Acid | Organic component for eluting the analyte. |

| Elution | Gradient (e.g., 5% to 50% B in 20 min) | Ensures separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical HPLC. |

| Detection | Fluorescence (Ex: 280 nm, Em: 350 nm) or UV (220/280 nm) | Selective and sensitive detection of the tryptophan moiety. |

Validation of an HPLC method involves assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the data generated is reliable and reproducible bohrium.com.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in analytical performance. chromatographytoday.com This technique utilizes columns packed with smaller particles (typically sub-2 µm), which operate at much higher pressures. The primary benefits of UHPLC for the analysis of L-Alanyl-L-tryptophan are dramatically increased resolution, higher speed, and improved sensitivity. labmal.com

The enhanced resolving power of UHPLC allows for the separation of L-Alanyl-L-tryptophan from other closely related metabolites or isobaric compounds within a complex biological sample. chromatographytoday.com This leads to more accurate and precise quantification. Furthermore, the use of smaller particles results in sharper, narrower peaks, which increases the signal-to-noise ratio and thus enhances sensitivity. labmal.com The higher optimal flow rates in UHPLC significantly reduce analysis times, often from over 30 minutes in HPLC to under 10 minutes, which is highly advantageous for high-throughput metabolic profiling studies. americanpharmaceuticalreview.com

Table 2: Comparison of HPLC and UHPLC Characteristics for Dipeptide Analysis

| Feature | HPLC (High-Performance Liquid Chromatography) | UHPLC (Ultra-High Performance Liquid Chromatography) |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | Lower (e.g., 4000-6000 psi) | Higher (e.g., 10,000-15,000 psi) |

| Resolution | Good | Excellent (sharper, better-separated peaks) labmal.com |

| Analysis Time | Longer | Significantly shorter labmal.com |

| Sensitivity | Standard | Enhanced due to narrower peaks labmal.com |

| Solvent Consumption | Higher | Lower |

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography, it provides unparalleled selectivity and sensitivity for the analysis of dipeptides.

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar molecules like peptides, as it generates intact gas-phase ions with minimal fragmentation. americanpeptidesociety.orgcreative-proteomics.com For L-Alanyl-L-tryptophan, ESI typically produces a protonated molecular ion, [M+H]+.

Tandem mass spectrometry (MS/MS) is used for unambiguous identification and quantification. In this process, the precursor ion (the [M+H]+ of L-Alanyl-L-tryptophan) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. The fragmentation typically occurs at the peptide bond, producing characteristic b- and y-ions that are specific to the amino acid sequence. uab.edu

For quantification, a highly selective and sensitive technique called Multiple Reaction Monitoring (MRM) is often employed. Specific precursor-to-product ion transitions are monitored, which drastically reduces chemical noise and allows for precise quantification even at very low concentrations in complex matrices.

Table 3: Theoretical MS/MS Fragmentation and Potential MRM Transitions for L-Alanyl-L-tryptophan

| Analyte | Precursor Ion [M+H]+ (m/z) | Potential Product Ions | Fragment Type | Potential MRM Transition (m/z) |

|---|---|---|---|---|

| L-Alanyl-L-tryptophan | 276.13 | Indole side-chain fragment | Side-chain loss | 276.1 -> 188.1 |

| y1 ion (Tryptophan) | Backbone cleavage | 276.1 -> 205.1 |

Note: Specific m/z values are theoretical and would be confirmed experimentally.

High-Resolution Mass Spectrometry (HRMS), utilizing technologies like Orbitrap or Time-of-Flight (ToF) analyzers, provides highly accurate mass measurements (typically with an error of <5 ppm). measurlabs.com This capability is a significant advantage for metabolic profiling and the identification of unknown compounds. sannova.netlongdom.org

For L-Alanyl-L-tryptophan, HRMS can determine its elemental composition with high confidence from its exact mass, which is not possible with nominal mass instruments. This high mass accuracy allows for the clear differentiation of the dipeptide from other co-eluting compounds that may have the same nominal mass but a different elemental formula (isobaric interference). This level of specificity greatly reduces the risk of false positives and is invaluable when analyzing complex biological samples where a multitude of metabolites are present. nih.gov

Table 4: Example of HRMS in Distinguishing Isobaric Compounds

| Compound | Elemental Formula | Nominal Mass | Theoretical Exact Mass |

|---|---|---|---|

| L-Alanyl-L-tryptophan | C14H17N3O3 | 275 | 275.12699 |

| Hypothetical Isobaric Interference | C15H19N3O2 | 275 | 275.14773 |

Spectrophotometric Quantification Methods for Dipeptides

Spectrophotometric methods offer a simpler and more accessible alternative for quantification, although they generally lack the specificity of chromatography-based techniques. These methods rely on the chemical properties of the amino acid side chains. For L-Alanyl-L-tryptophan, quantification is based almost exclusively on the strong UV absorbance of the tryptophan indole ring.

One common method is direct UV spectrophotometry, measuring the absorbance at approximately 280 nm. stackexchange.com However, this method is susceptible to interference from any other tryptophan- or tyrosine-containing compounds in the sample.

More specific colorimetric methods have been developed that involve a chemical reaction with the tryptophan indole ring to produce a colored product. For example, a reaction using diphenylamine (B1679370) sulphonate and sodium nitrite (B80452) in a sulfuric acid medium produces a stable pink-colored product that can be measured at an absorbance maximum of 522 nm. srce.hrresearchgate.net While more selective for the indole moiety than direct UV measurement, this method will still react with free tryptophan or other tryptophan-containing peptides. Therefore, spectrophotometric methods are most effective for quantifying purified L-Alanyl-L-tryptophan or for estimating the total tryptophan content in a sample digest, rather than for specific quantification in a complex mixture without a prior separation step. srce.hr A recent advancement involves a method based on the Hopkins-Cole reaction, using sodium hypochlorite (B82951) pentahydrate to produce a crimson color with an absorption peak at 525 nm, allowing for rapid quantification. plos.org

Table 5: Summary of Spectrophotometric Quantification Approaches

| Method | Principle | Wavelength | Advantages | Limitations |

|---|---|---|---|---|

| Direct UV Absorbance | Inherent UV absorption by the tryptophan indole ring. | ~280 nm | Simple, non-destructive. | Low specificity; interference from tyrosine and other UV-absorbing compounds. stackexchange.com |

| Colorimetric (e.g., with diphenylamine sulphonate) | Chemical reaction with the indole ring to form a colored complex. srce.hrresearchgate.net | ~522 nm | More specific to tryptophan than direct UV. | Does not distinguish between free tryptophan and tryptophan in peptides; requires chemical reagents. |

Compound Reference Table

Sample Preparation Strategies for Complex Biological Matrices in Research (e.g., Plasma, Tissue Extracts)

The accurate quantification of L-Alanyl-L-tryptophan in complex biological matrices such as plasma and tissue extracts is critically dependent on the sample preparation strategy. The primary goal of sample preparation is to extract the target analyte from a complex mixture of endogenous components, including proteins, lipids, salts, and other metabolites, which can interfere with analysis and cause matrix effects. nih.gov The choice of method is crucial as it is often the most critical and time-consuming step in the analytical process. researchgate.net Common strategies employed in academic research for peptide and dipeptide analysis include protein precipitation, liquid-liquid extraction, and solid-phase extraction. nih.govresearchgate.net

Protein Precipitation (PPT): This is a widely used technique due to its simplicity and effectiveness in removing a large proportion of proteins from biological samples. biotage.com The method involves adding an organic solvent, such as acetonitrile or methanol (B129727), to the plasma or tissue homogenate. biotage.comnih.gov This causes the proteins to denature and precipitate out of the solution. Following centrifugation, the supernatant containing the analyte of interest, L-Alanyl-L-tryptophan, can be collected for analysis. For instance, in metabolomic profiling studies, polar metabolites including dipeptides are often extracted from plasma using a mixture of methanol and acetonitrile. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.netbiotage.com This method is advantageous for its high selectivity and low cost. researchgate.net For a dipeptide like L-Alanyl-L-tryptophan, the pH of the aqueous sample can be adjusted to optimize its partitioning into the organic phase, thereby separating it from interfering water-soluble components.

Solid-Phase Extraction (SPE): SPE is a highly selective and versatile sample preparation technique that can be used for extraction, concentration, and cleanup of analytes from complex matrices. biotage.comnih.gov The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a suitable solvent. nih.gov Different types of SPE cartridges, such as reversed-phase (e.g., C18), ion-exchange, or mixed-mode, can be used depending on the physicochemical properties of L-Alanyl-L-tryptophan and the matrix components. SPE is particularly useful as it can also desalt samples prior to mass spectrometry analysis. nih.gov

The following table summarizes these common sample preparation strategies for the analysis of dipeptides in biological matrices.

| Technique | Principle | Primary Application | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Removal of high molecular weight proteins from plasma, serum, and tissue homogenates. biotage.com | Simple, fast, inexpensive, requires minimal method development. | May not remove all interfering substances (e.g., phospholipids), potential for analyte co-precipitation. biotage.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility. researchgate.net | Extraction of analytes from aqueous samples by an organic solvent; effective for removing highly polar or non-polar interferences. | Inexpensive, high selectivity can be achieved by adjusting pH. nih.govresearchgate.net | Can be labor-intensive, may involve large volumes of organic solvents, emulsion formation can be an issue. biotage.com |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent material followed by elution. nih.gov | Highly selective extraction, concentration of low-abundance analytes, and sample desalting. nih.gov | High recovery and selectivity, can be automated for high-throughput processing, various sorbent chemistries available. biotage.comnih.gov | Can be more expensive than PPT or LLE, method development can be more complex. |

Method Validation and Performance Characterization in Academic Research

For any quantitative analytical method developed in an academic research setting to be considered reliable and accurate, it must undergo a thorough validation process. nih.govresearchgate.net Method validation demonstrates that the analytical procedure is suitable for its intended purpose. annalsofrscb.ro Key performance characteristics that are evaluated include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery. nih.govannalsofrscb.ro These parameters are often assessed by referencing official guidelines, such as those from the International Council for Harmonisation (ICH). nih.govannalsofrscb.ro

Specificity: This ensures that the analytical signal is solely from the analyte of interest, in this case, L-Alanyl-L-tryptophan, without interference from other components in the sample matrix such as other dipeptides, amino acids, or endogenous metabolites. scielo.br This is typically assessed by analyzing blank matrix samples and comparing the chromatograms to those of spiked samples. scielo.br

Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. nih.gov Calibration curves are generated by plotting the analytical response versus the concentration of standards. A linear regression analysis is performed, and the correlation coefficient (R²) is expected to be close to 1, typically >0.99. nih.govnih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by spiking a blank biological matrix with a known concentration of the analyte and calculating the percentage of the analyte recovered. scielo.br For bioanalytical methods, accuracy is typically expected to be within ±15-20% of the nominal value. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). acs.org Precision is evaluated at different levels: intra-day (repeatability) and inter-day (intermediate precision). scielo.br An RSD of <15% is generally considered acceptable. acs.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govresearchgate.net These are crucial for determining the sensitivity of the method, especially when analyzing low-concentration endogenous compounds. researchgate.net

Recovery: Recovery is a measure of the efficiency of the sample preparation process. It is determined by comparing the analytical response of an analyte spiked into a matrix and subjected to the entire sample preparation procedure against the response of a standard solution of the same concentration. scielo.brscielo.br Acceptable recovery ensures that a significant and consistent portion of the analyte is being extracted for analysis. acs.org

The table below presents typical performance characteristics for a validated bioanalytical method suitable for the research and metabolic profiling of L-Alanyl-L-tryptophan.

| Parameter | Description | Typical Acceptance Criteria in Research |

| Linearity | The range over which the method provides results proportional to analyte concentration. | Correlation coefficient (R²) > 0.99. nih.govnih.gov |

| Accuracy | Closeness of the measured value to the true value. | Mean value within 85-115% of the nominal concentration (80-120% for LLOQ). scielo.brnih.gov |

| Precision | Agreement between a series of measurements from the same sample. | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ). acs.org |

| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. Often in the range of 70-135%. scielo.bracs.org |

| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response is identifiable, discrete, and reproducible with a precision of ≤ 20% and accuracy of 80-120%. nih.govresearchgate.net |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No significant interfering peaks at the retention time of the analyte in blank samples. scielo.br |

Future Research Directions and Emerging Methodologies for L Alanyl L Tryptophan Studies

Integration of Advanced Computational and Experimental Approaches for Multi-Scale Understanding

Future investigations into L-Alanyl-L-tryptophan will likely benefit from a synergistic approach that combines computational modeling with experimental validation to achieve a multi-scale understanding of its behavior. Techniques such as all-atom (AA) and coarse-grained (CG) simulations are becoming instrumental in predicting the self-assembly and aggregation behavior of dipeptides. nih.govuvm.edu These computational methods offer a cost-effective way to screen numerous peptide designs and prioritize experimental synthesis and characterization. nih.govuvm.edu

Multiscale modeling, which bridges detailed atomistic and more simplified coarse-grained models, allows researchers to study complex processes like peptide self-assembly over longer time and length scales. d-nb.info This approach is particularly valuable for understanding how the intrinsic properties of L-Alanyl-L-tryptophan, such as its hydrophobicity and the specific arrangement of its amino acid residues, influence its aggregation into nanostructures. uvm.edu By validating these computational predictions with experimental data, a more complete picture of the dipeptide's structure-function relationship can be established.

Development of Novel Spectroscopic Probes and Imaging Techniques

The development of novel spectroscopic probes and imaging techniques is crucial for visualizing and quantifying L-Alanyl-L-tryptophan in complex biological systems. Surface-enhanced Raman scattering (SERS) has emerged as a powerful technique for studying the adsorption and orientation of dipeptides on nanoparticle surfaces. nih.govmedchemexpress.com A study on L-Alanyl-L-tryptophan using SERS on gold nanoparticles revealed distinct spectral signatures depending on the nanoparticle preparation method, providing insights into the dipeptide's surface interactions. nih.gov

Specifically, on citrate-reduced gold nanoparticles, L-Alanyl-L-tryptophan primarily adsorbs through its amine group, with the indole (B1671886) ring of the tryptophan residue oriented perpendicularly to the surface. nih.gov In contrast, on borohydride-reduced gold surfaces, adsorption occurs via the π electrons of the indole ring, which lies flat on the surface. nih.gov The amide I band of the dipeptide was notably observed only with citrate-reduced gold colloids under acidic and neutral conditions, suggesting partial surface adsorption via the amide group in these environments. nih.gov

Future research could focus on developing more sensitive and specific probes, potentially by incorporating fluorescent tags or isotopic labels into the L-Alanyl-L-tryptophan structure. These advancements would enable real-time imaging and tracking of the dipeptide within cells and tissues, providing valuable information about its localization, transport, and metabolic fate.

Table 1: SERS Spectral Characteristics of L-Alanyl-L-tryptophan on Different Gold Nanoparticle Surfaces

| Gold Nanoparticle Type | Predominant Adsorption Site | Orientation of Indole Ring | Observation of Amide I Band |

|---|---|---|---|

| Citrate-reduced | Amine group | Perpendicular to the surface | Observed in acidic and neutral conditions |

| Borohydride-reduced | π electrons of the indole ring | Flat on the surface | Not specified |

Elucidation of Uncharted Enzymatic Transformations Involving Tryptophan-Containing Dipeptides

The enzymatic processing of tryptophan-containing dipeptides like L-Alanyl-L-tryptophan is an area ripe for exploration. While the general metabolism of amino acids and peptides is well-documented, the specific enzymes and pathways involved in the transformation of this particular dipeptide remain largely uncharacterized. Future research should aim to identify and characterize the proteases and peptidases that specifically recognize and cleave the peptide bond in L-Alanyl-L-tryptophan.

Recent studies have shown that enzymes like papain can be effective in releasing free amino acids, including tryptophan, from protein hydrolysates. mdpi.com Investigating the susceptibility of L-Alanyl-L-tryptophan to a range of commercially available and novel enzymes could reveal specific biocatalysts for its controlled hydrolysis. Furthermore, exploring the potential for enzymatic modifications of the tryptophan residue within the dipeptide could open up new avenues for creating novel bioactive compounds. nih.gov Techniques such as late-stage functionalization, which allows for the modification of complex biomolecules, could be applied to L-Alanyl-L-tryptophan to generate derivatives with altered properties. nih.govresearchgate.netnih.gov

Exploration of L-Alanyl-L-tryptophan in Peptidomimetic Design and Scaffold Development

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved properties such as enhanced stability and bioavailability. longdom.orgnih.gov The unique structural features of L-Alanyl-L-tryptophan, particularly the bulky and aromatic indole ring of tryptophan, make it an interesting candidate for peptidomimetic design and scaffold development. mdpi.com

Future research could focus on using L-Alanyl-L-tryptophan as a starting point for designing small molecules that mimic the bioactive conformation of larger peptides. nih.govbenthamscience.com This could involve modifying the peptide backbone to restrict its conformational flexibility or replacing certain functional groups to enhance its drug-like properties. longdom.org The development of solid-phase synthesis strategies for incorporating L-Alanyl-L-tryptophan-like motifs into larger peptidomimetic structures could also be a fruitful area of investigation. mdpi.com

Advanced Structural Biology Approaches to Dipeptide-Protein Complexes

Understanding the interactions between L-Alanyl-L-tryptophan and its target proteins at an atomic level is crucial for elucidating its biological function. Advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, will be instrumental in determining the three-dimensional structures of L-Alanyl-L-tryptophan in complex with proteins. nih.govnih.gov

While obtaining high-quality crystals of dipeptide-protein complexes can be challenging, new strategies and soaking procedures are being developed to overcome these hurdles. nih.gov These methods, combined with computational docking and molecular dynamics simulations, can provide detailed insights into the specific binding interactions, including hydrogen bonds and hydrophobic contacts, that govern complex formation. nih.gov Such structural information is invaluable for the rational design of molecules that can modulate the activity of proteins that interact with L-Alanyl-L-tryptophan.

Q & A

Q. Q1: What are the established methods for synthesizing and characterizing L-alanyl-L-tryptophan in laboratory settings?

A: L-Alanyl-L-tryptophan, a dipeptide, is typically synthesized via solid-phase peptide synthesis (SPPS) or enzymatic coupling. For SPPS, Fmoc/t-Bu chemistry is commonly employed, with HPLC purification (≥95% purity) and characterization via LC-MS or NMR to confirm sequence and stereochemistry . Enzymatic methods using proteases or peptidases offer higher specificity but require optimization of reaction conditions (e.g., pH, temperature). Analytical validation should include retention time matching with standards, UV-Vis spectroscopy (absorbance at 280 nm for tryptophan), and mass spectrometry .

Q. Q2: How should researchers handle stability and storage of L-alanyl-L-tryptophan to ensure experimental reproducibility?

A: L-Alanyl-L-tryptophan is light-sensitive and prone to oxidation. Store lyophilized powder at -20°C in airtight, light-protected containers. For aqueous solutions, prepare fresh daily or aliquot and store at -80°C for ≤1 month. Stability testing under varying conditions (e.g., pH, temperature) using HPLC or LC-MS is critical to verify integrity. Degradation products like free tryptophan or diketopiperazines may form under prolonged storage .

Advanced Research Questions

Q. Q3: What experimental design considerations are critical for in vivo studies investigating L-alanyl-L-tryptophan's effects on serotonin modulation?

A: Key factors include:

- Dose conversion : Use body surface area normalization for interspecies dosing (e.g., mouse-to-human conversion factor of 12.3) .

- Control groups : Include tryptophan-free diets or competitive inhibitors (e.g., para-chlorophenylalanine) to isolate L-alanyl-L-tryptophan-specific effects.

- Ethics : Obtain IACUC approval for animal welfare and adhere to ARRIVE guidelines for reporting .

- Endpoint assays : Measure serum tryptophan, 5-HT, and metabolites (e.g., 5-HIAA) via HPLC-ECD or ELISA .

Q. Q4: How can researchers resolve contradictions in studies linking L-alanyl-L-tryptophan to serotoninergic outcomes?

A: Discrepancies often arise from:

- Methodological variability : Differences in depletion protocols (acute vs. chronic) or supplementation routes (oral vs. intravenous).

- Confounding factors : Dietary tryptophan intake, gut microbiota composition, or genetic polymorphisms in tryptophan hydroxylase.

To address this, conduct dose-response studies with standardized protocols and include metabolomic profiling (e.g., LC-MS/MS) to track tryptophan shunt pathways (e.g., kynurenine vs. serotonin) .

Q. Q5: What advanced techniques are recommended for quantifying L-alanyl-L-tryptophan in complex biological matrices?

A: Use HPLC coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Key steps:

Q. Q6: How can enzyme kinetic parameters for L-alanyl-L-tryptophan metabolism be determined in vitro?

A: Use recombinant enzymes (e.g., dipeptidases or tryptophan hydroxylase) in Michaelis-Menten assays. Steps:

- Substrate titration : Vary L-alanyl-L-tryptophan concentrations (0.1–10 mM) under saturating cofactor conditions.

- Detection : Monitor product formation (e.g., free tryptophan) via fluorescence (Ex/Em: 280/360 nm) or radiometric assays.

- Data analysis : Fit to the Michaelis-Menten equation using GraphPad Prism or similar software .

Methodological & Ethical Considerations

Q. Q7: What statistical approaches are appropriate for analyzing dose-dependent effects of L-alanyl-L-tryptophan in preclinical studies?

A: For continuous outcomes (e.g., serotonin levels), use mixed-effects ANOVA to account for repeated measures. For survival data, apply Kaplan-Meier curves with log-rank tests. Power analysis (α=0.05, β=0.2) ensures adequate sample size. Open-source tools like R or Python’s SciPy are recommended for reproducibility .

Q. Q8: How should researchers address ethical challenges in human trials involving L-alanyl-L-tryptophan supplementation?

A:

- Informed consent : Disclose risks of serotonin syndrome or gastrointestinal adverse events.

- Data privacy : Anonymize participant IDs and secure datasets via encrypted platforms.

- Compliance : Follow Declaration of Helsinki principles and obtain IRB approval for protocols .

Q. Q9: What strategies mitigate confounding variables in metabolomic studies of L-alanyl-L-tryptophan?

A:

Q. Q10: How can conflicting findings on L-alanyl-L-tryptophan’s bioavailability be reconciled across studies?

A: Variability stems from differences in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings